

# An In-Depth Technical Guide to Sumaresinolic Acid: Chemical Structure and Stereochemistry

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## Compound of Interest

Compound Name: Sumaresinolic Acid

Cat. No.: B1254628

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## Abstract

**Sumaresinolic acid**, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Sumaresinolic acid** (3 $\beta$ ,6 $\beta$ -dihydroxyolean-12-en-28-oic acid). It details the precise arrangement of its atoms, including the stereochemical configuration at its chiral centers, which is critical for its biological function. This document summarizes key quantitative data, outlines experimental methodologies for its isolation and characterization, and presents a logical workflow for its structural elucidation.

## Chemical Structure and Stereochemistry

**Sumaresinolic acid** is a member of the oleanane-type pentacyclic triterpenoid family. Its fundamental structure consists of a five-ring carbon skeleton. The systematic IUPAC name for **Sumaresinolic acid** is (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,10,11,12,13,14,14b-octadecahydricene-4a-carboxylic acid.

The chemical formula for **Sumaresinolic Acid** is C<sub>30</sub>H<sub>48</sub>O<sub>4</sub>, and its molecular weight is approximately 472.7 g/mol .

The core structure is characterized by:

- A pentacyclic oleanane framework.
- A carboxylic acid group at position C-28.
- Two hydroxyl groups located at positions C-3 and C-6. The stereochemistry of these hydroxyl groups is crucial, with the hydroxyl group at C-3 having a  $\beta$ -orientation and the one at C-6 also having a  $\beta$ -orientation.
- A double bond between C-12 and C-13.
- Seven methyl groups, characteristic of the oleanane skeleton.

The stereochemistry of **Sumaresinolic acid** has been determined through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of related compounds. The relative and absolute configurations of the chiral centers are essential for its specific interactions with biological targets.

Key Structural Identifiers:

- CAS Number: 559-64-8
- PubChem CID: 12443148
- Chemical Formula: C<sub>30</sub>H<sub>48</sub>O<sub>4</sub>

## Quantitative Data

The following tables summarize the key quantitative data available for **Sumaresinolic Acid** and its related compounds. This data is essential for the identification and characterization of the molecule.

Table 1: Physicochemical Properties of **Sumaresinolic Acid**

Property	Value	Source
Molecular Formula	C30H48O4	PubChem[1]
Molecular Weight	472.7 g/mol	PubChem[1]
XLogP3-AA	6.1	PubChem[1]
Hydrogen Bond Donor Count	3	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Table 2: Predicted Spectroscopic Data for **Sumaresinolic Acid**

Spectroscopic Technique	Predicted Data
Mass Spectrometry (MS/MS)	Precursor m/z: 471.348 ([M-H]-) Major Fragments (m/z): 471.3466, 141.0138, 346.524, 225.0272, 143.9961

Note: Experimental spectroscopic data for **Sumaresinolic Acid** is not readily available in the public domain. The data presented here for MS/MS is based on computational predictions from PubChem.

## Experimental Protocols

The isolation and structural elucidation of **Sumaresinolic acid** involve a series of well-established phytochemical techniques. While a specific detailed protocol for **Sumaresinolic acid** is not widely published, a general methodology can be inferred from the isolation of similar triterpenoids from plant sources.

## Isolation and Purification of Triterpenoids (General Protocol)

This protocol describes a general procedure for the extraction and isolation of triterpenoids from plant material, which can be adapted for **Sumaresinolic acid** from sources like Agauria

salicifolia.

- Plant Material Collection and Preparation:
  - Collect the relevant plant parts (e.g., leaves, stems).
  - Air-dry the plant material in the shade to a constant weight.
  - Grind the dried material into a fine powder.
- Extraction:
  - Perform successive solvent extractions using solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and then methanol.
  - The powdered plant material is typically macerated or extracted using a Soxhlet apparatus with each solvent for an extended period (e.g., 24-48 hours).
  - The extracts are then concentrated under reduced pressure using a rotary evaporator.
- Fractionation:
  - The crude extract (typically the ethyl acetate or methanol fraction for triterpenoids) is subjected to column chromatography over silica gel.
  - A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
  - Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., ceric sulfate spray followed by heating).
- Purification:
  - Fractions containing the compound of interest are combined and further purified using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

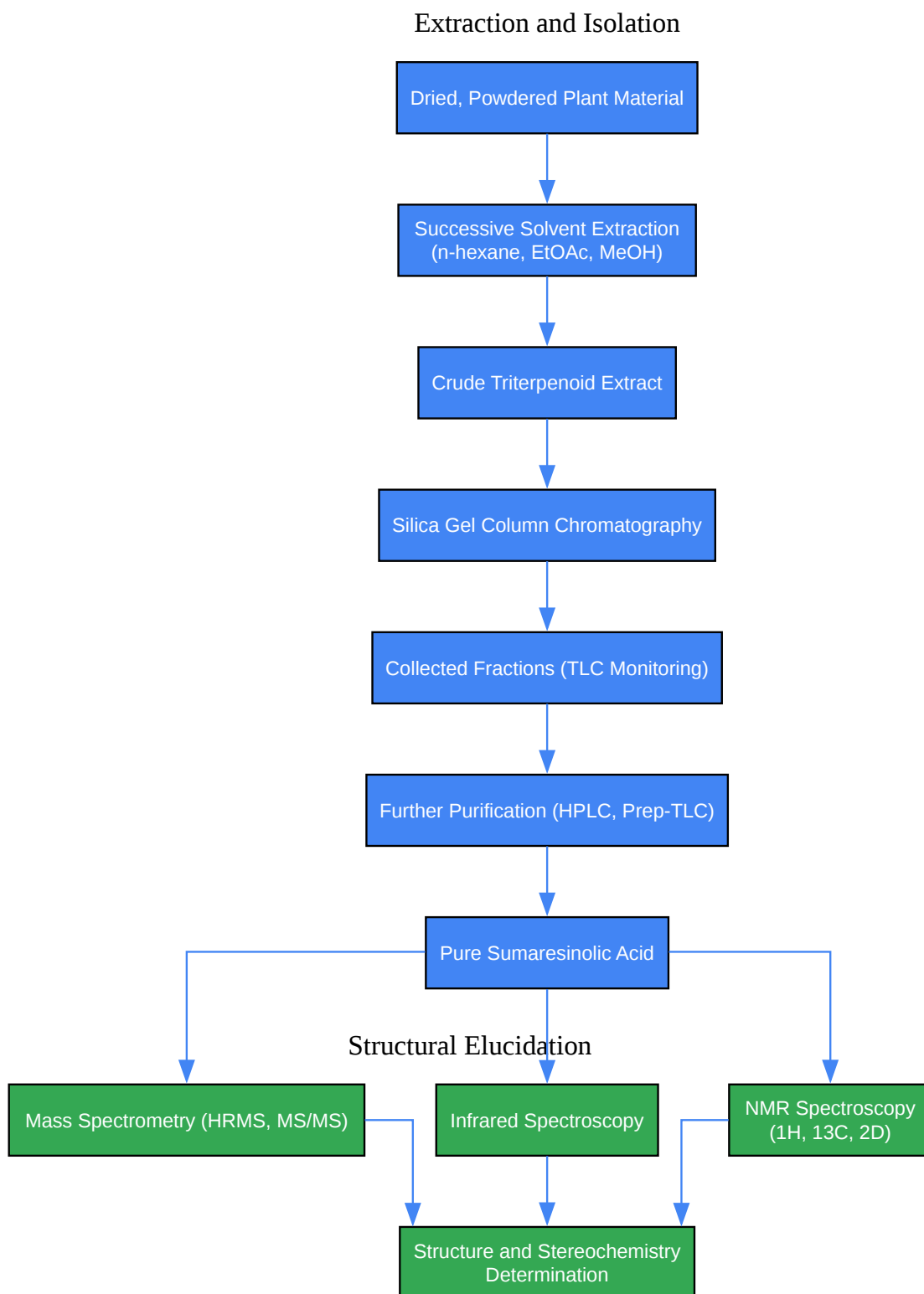
## Structural Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns in MS/MS spectra provide information about the structure of the molecule.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are the most powerful tools for elucidating the complete structure and stereochemistry of the molecule.
  - $^1\text{H}$  NMR: Provides information about the number and types of protons and their neighboring protons.
  - $^{13}\text{C}$  NMR: Provides information about the number and types of carbon atoms.
  - 2D NMR: Establishes the connectivity between protons and carbons, and the spatial relationships between protons, which is crucial for determining the stereochemistry.

## Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the isolation and structural elucidation of **Sumaresinolic Acid**.



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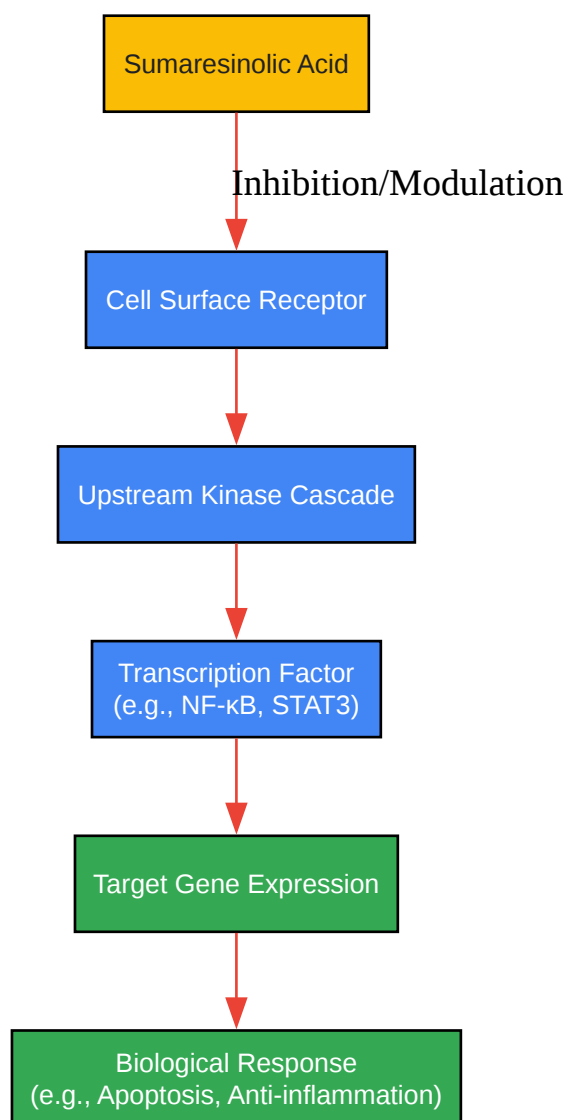
Caption: Workflow for the isolation and structural elucidation of **Sumaresinolic Acid**.

## Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the direct signaling pathways modulated by **Sumaresinolic Acid**. However, based on the activities of structurally similar triterpenoids like oleanolic acid and ursolic acid, it can be hypothesized that **Sumaresinolic Acid** may also exhibit anti-inflammatory and cytotoxic properties.

One study on a compound identified as 3 $\beta$ ,6 $\beta$ -dihydroxyolean-12-en-27-oic acid (an isomer of **Sumaresinolic Acid**) isolated from the rhizome of *Astilbe chinensis* reported cytotoxic and apoptosis-inducing activities. This suggests that **Sumaresinolic Acid** could potentially interfere with cell signaling pathways related to cell survival and proliferation. Further research is needed to elucidate the specific molecular targets and signaling cascades affected by **Sumaresinolic Acid**.

The following diagram illustrates a generalized signaling pathway that is often modulated by bioactive triterpenoids and could be a starting point for investigating the mechanism of action of **Sumaresinolic Acid**.



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Caption: A hypothetical signaling pathway potentially modulated by **Sumaresinolic Acid**.

## Conclusion

**Sumaresinolic acid** is a pentacyclic triterpenoid with a defined chemical structure and stereochemistry. While its biological activities are not as extensively studied as some of its structural relatives, preliminary evidence suggests potential for cytotoxic and anti-inflammatory effects. This guide provides a foundational understanding of its chemical nature and a framework for its further investigation. The detailed experimental protocols and logical workflows presented herein are intended to aid researchers in the isolation, characterization, and evaluation of this and similar natural products for potential drug development. Further



research is warranted to fully elucidate its spectroscopic properties, confirm its biological targets, and map its interactions with cellular signaling pathways.

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## References

- 1. arabjchem.org [arabjchem.org]
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